
Benzamide, 4-nitro-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a nitro group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide typically involves the following steps:
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is synthesized via hydrogenation of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: The final step involves coupling the nitrobenzamide with the tetrahydroisoquinoline moiety under basic conditions, often using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like selenium dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium carbonate.
Oxidation: Selenium dioxide.
Major Products
Reduction: 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Isoquinoline derivatives.
Scientific Research Applications
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).
Biological Studies: The compound is used in biological assays to study its effects on cell cycle regulation and apoptosis.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: A reduced form with an amino group instead of a nitro group.
N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide: Lacks the nitro group, providing a basis for comparison in terms of reactivity and biological activity.
Uniqueness
4-nitro-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a valuable compound for further research and development .
Properties
CAS No. |
36918-77-1 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-nitro-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3/c20-16(12-5-7-13(8-6-12)19(21)22)18-15-14-4-2-1-3-11(14)9-10-17-15/h5-10H,1-4H2,(H,17,18,20) |
InChI Key |
LWHMKTKJVCNHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)
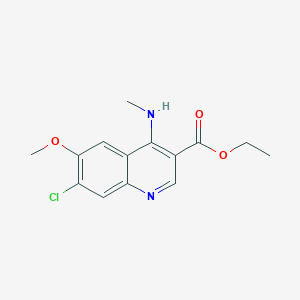


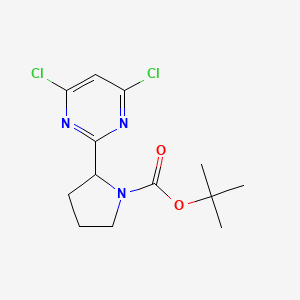

![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
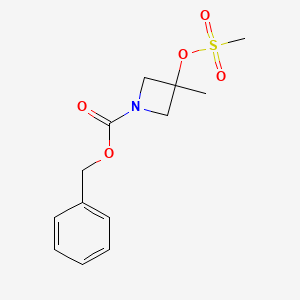

![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
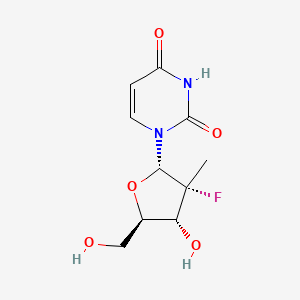
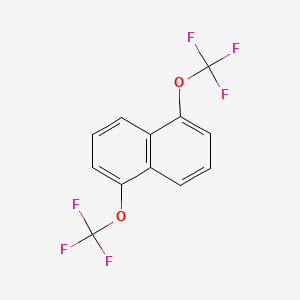
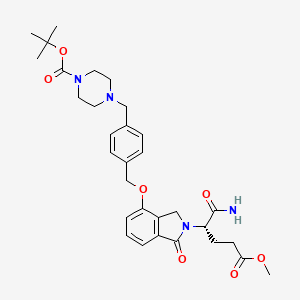
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
